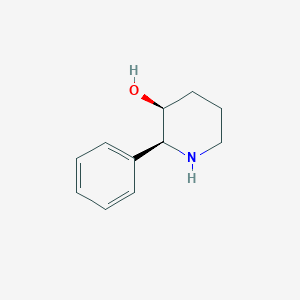
(2S,3S)-2-phenylpiperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-phenylpiperidin-3-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How can researchers optimize the stereoselective synthesis of (2S,3S)-2-phenylpiperidin-3-ol?
- Methodological Answer : The stereoselective synthesis of this compound requires careful control of reaction conditions. For example, asymmetric hydrogenation or chiral auxiliary-mediated cyclization can be employed to achieve the desired (2S,3S) configuration. Key steps include:
- Use of chiral catalysts (e.g., Ru-BINAP complexes) to enforce stereochemistry during hydrogenation of intermediate enamines or imines .
- Protection of the hydroxyl group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions, as seen in structurally similar piperidine derivatives .
- Characterization of intermediates via 1H NMR and 13C NMR to confirm stereochemical integrity at each step.
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters, as demonstrated for analogous compounds like (3S,5R)-pyrrolidine derivatives .
- Chiral HPLC : Separates enantiomers using columns with chiral stationary phases (e.g., amylose- or cellulose-based). Retention times should match standards.
- Optical rotation : Compare observed [α]D values with literature data for stereoisomers .
Q. How should researchers handle stability and storage of this compound in laboratory settings?
- Methodological Answer :
- Store under inert gas (N2 or Ar) in airtight containers to prevent oxidation of the hydroxyl group.
- Avoid exposure to moisture and light, as piperidine derivatives are prone to hygroscopic degradation .
- Monitor purity via TLC or LC-MS before use in downstream reactions.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay validation : Ensure consistency in assay conditions (e.g., pH, temperature, solvent) to minimize variability. For example, discrepancies in enzyme inhibition may arise from differences in buffer systems.
- Metabolite profiling : Use LC-HRMS to identify degradation products or metabolites that could interfere with activity .
- Computational docking : Compare binding modes in silico (e.g., using AutoDock Vina) to assess whether stereochemical mismatches explain divergent results .
Q. How can enantiomeric purity of this compound be maintained during scale-up synthesis?
- Methodological Answer :
- Continuous flow reactors : Minimize racemization by reducing residence time at high temperatures, a method validated for trifluoromethyl-pyrrolidine derivatives .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect enantiomeric excess (ee) in real time .
- Crystallization-induced asymmetric transformation : Recrystallize intermediates under controlled conditions to enrich the desired enantiomer .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use software like SwissADME or ADMETlab to estimate solubility, permeability, and metabolic stability. Key parameters include LogP (lipophilicity) and polar surface area (PSA), which correlate with blood-brain barrier penetration .
- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways and potential drug-drug interactions .
Q. Data Contradiction Analysis
Q. How to address conflicting toxicity data for this compound in vitro vs. in vivo studies?
- Methodological Answer :
- Species-specific metabolism : Compare hepatic microsome assays from human and rodent models to identify detoxification pathways .
- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates that may explain in vivo toxicity .
- Dose-response reevaluation : Ensure in vitro concentrations align with physiologically relevant in vivo doses .
Q. Tables of Key Parameters
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(2S,3S)-2-phenylpiperidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11-/m0/s1 |
InChI 键 |
HWEXUBUZTNSMDE-QWRGUYRKSA-N |
手性 SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)O |
规范 SMILES |
C1CC(C(NC1)C2=CC=CC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













